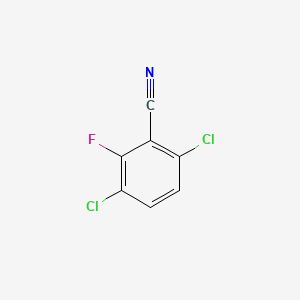

3,6-Dichloro-2-fluorobenzonitrile

Description

Contextual Significance within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The nature and position of the halogen substituents profoundly influence the electronic properties and reactivity of the aromatic ring and the nitrile group. This class of compounds is instrumental as building blocks in organic synthesis. For instance, processes have been developed for preparing fluorobenzonitriles from their chlorinated counterparts through halogen exchange reactions, highlighting the interoperability and synthetic value of different halogenated benzonitriles. google.com

The presence of halogens can direct further substitution reactions to specific positions on the ring and can also serve as leaving groups in nucleophilic substitution reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a versatile handle for molecular elaboration. The direct, high-temperature, vapor-phase halogenation of benzonitrile has been demonstrated as a method to produce polyhalogenated derivatives, such as pentachlorobenzonitrile, underscoring the industrial relevance of these compounds. google.com

Within this context, 3,6-dichloro-2-fluorobenzonitrile is a notable example. Its trifunctional nature (two chlorine atoms, one fluorine atom, and a nitrile group) provides multiple sites for chemical modification. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and binding affinity.

Academic Research Landscape and Emerging Trends for Substituted Benzonitriles

The academic research landscape for substituted benzonitriles is dynamic and expanding, driven by the continuous search for new bioactive molecules and advanced materials. A significant trend is the development of novel synthetic methodologies that offer more efficient, selective, and environmentally benign routes to these compounds. For example, electrochemical methods are being explored for the C-H amidation of benzene derivatives using nitriles as the amino source under mild conditions. nih.gov Another innovative approach involves a three-step photochemical strategy to convert pyridines into substituted benzonitriles, providing a new retrosynthetic pathway. researchgate.net

The bioisosteric replacement of other functional groups with a benzonitrile moiety is a key strategy in medicinal chemistry. researchgate.netacs.org The nitrile group can act as a hydrogen bond acceptor and mimic the properties of other groups, potentially improving a drug candidate's pharmacological profile. researchgate.net Research into the conformational landscape of substituted prolines, for instance, highlights how specific functional groups can influence molecular shape and biological activity. scispace.comnih.gov

Furthermore, the unique electronic and spectroscopic properties of substituted benzonitriles make them subjects of fundamental chemical research. Benzonitrile itself was the first six-membered aromatic molecule detected in the interstellar medium, sparking interest in the vibrational and rotational spectra of its derivatives to aid in the identification of other complex organic molecules in space. frontiersin.org

The table below provides a summary of the key properties of this compound and related compounds, illustrating the diversity within this chemical class.

| Property | This compound | 3,4-Dichloro-2-fluorobenzonitrile | 3,5-Dichloro-2-fluorobenzonitrile | 2,6-Dichlorobenzonitrile (B3417380) | 3,6-Dichloro-2-hydroxybenzoic acid | 3,6-Dichloro-2-methoxybenzoic acid, pentafluorobenzyl ester |

| Molecular Formula | C7H2Cl2FN | C7H2Cl2FN aaronchem.com | C7H2Cl2FN biosynth.com | C14H6Cl4N2 nih.gov | C14H8Cl4O6 nih.gov | C15H7Cl2F5O3 nist.gov |

| Molecular Weight | 190.0 g/mol | 190.00 g/mol aaronchem.com | 190 g/mol biosynth.com | 344.0 g/mol nih.gov | 414.0 g/mol nih.gov | 401.112 g/mol nist.gov |

| CAS Number | Not specified in search results | 1349708-60-6 aaronchem.com | 1806349-85-8 biosynth.com | Not specified for dimer | Not specified for dimer | 84949-26-8 nist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFBXAUBFQGZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299019 | |

| Record name | 3,6-Dichloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-65-0 | |

| Record name | 3,6-Dichloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Fluorobenzonitrile Derivatives

C-CN Bond Activation Studies and Organometallic Interactions

The activation of the typically robust carbon-cyano (C-CN) bond in benzonitriles is a challenging yet synthetically valuable transformation. Research into the organometallic chemistry of fluorinated benzonitriles has revealed that the presence of an ortho-fluoro substituent can significantly influence the thermodynamics and kinetics of C-CN bond activation by transition metal complexes. While studies have not focused specifically on 3,6-dichloro-2-fluorobenzonitrile, extensive research on analogous compounds, such as 2-fluorobenzonitrile (B118710) and 2,6-difluorobenzonitrile, provides critical insights into the expected reactivity of the title compound.

The "ortho-fluoro effect" has been identified as a key factor in facilitating the oxidative addition of low-valent transition metals, such as nickel(0), across the C-CN bond. In the reaction of fluorinated benzonitriles with nickel complexes like those containing 1,2-bis(diisopropylphosphino)ethane (dippe) or 1,2-bis(dimethylphosphino)ethane (dmpe), the reaction proceeds through an initial η²-nitrile complex, which then converts to the C-CN bond activation product.

Studies on 2-fluorobenzonitrile and 2,6-difluorobenzonitrile have shown that the stability of the resulting C-CN bond activation product is strongly dependent on the number of ortho-fluorine substituents. acs.org Computational studies using Density Functional Theory (DFT) have quantified this stabilizing effect. The presence of a single ortho-fluorine atom provides a significant stabilization of the oxidative addition product, and this effect is even more pronounced with two ortho-fluorine atoms. acs.org This stabilization is attributed to the high electronegativity of the fluorine atom, which influences the electronic properties of the aryl ring and the subsequent organometallic complex. Given that this compound possesses one ortho-fluorine atom, it is expected to exhibit enhanced reactivity towards C-CN bond activation compared to non-fluorinated benzonitriles.

The reaction of 2,6-difluorobenzonitrile with [Ni(dippe)(μ-H)]₂ initially forms the η²-nitrile complex, (dippe)Ni(η²-2,6-F₂-C₆H₃CN). acs.org Upon heating, this complex completely converts to the C-CN bond activation product, (dippe)Ni(2,6-F₂-C₆H₃)(CN). acs.org A similar reaction pathway is anticipated for this compound, where the initial coordination of the nickel center to the nitrile is followed by the cleavage of the C-CN bond. The chloro substituents at the 3 and 6 positions are expected to further modulate this reactivity through steric and electronic effects.

Thermodynamic parameters for the equilibrium between the η²-nitrile complex and the C-CN bond activation product have been determined experimentally for model compounds like 3-fluorobenzonitrile (B1294923) and 4-fluorobenzonitrile in different solvents. acs.org These studies indicate that the formation of the C-CN bond activation product is energetically favorable, with the equilibrium being driven further towards the product by the presence of the electronegative fluoro substituent. acs.org The Gibbs free energy of the reaction is generally more negative in polar solvents like tetrahydrofuran (THF) compared to nonpolar solvents such as toluene (B28343). acs.org

For this compound, it is predicted that the equilibrium will similarly favor the C-CN bond activation product. The thermodynamic data for related fluorinated benzonitriles in THF are presented in the table below.

Table 1: Thermodynamic Parameters for the C-CN Bond Activation of Fluorinated Benzonitriles in THF

| Compound | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₂₉₈ (kcal/mol) |

|---|---|---|---|

| 3-Fluorobenzonitrile | -4.2 ± 0.2 | -8.0 ± 0.6 | -1.8 ± 0.4 |

| 4-Fluorobenzonitrile | -5.7 ± 0.3 | -11.9 ± 1.0 | -2.1 ± 0.6 |

Data is for analogous compounds and is intended to be representative. The values are for the equilibrium between the η²-nitrile complex and the C-CN bond activation product. Source: Organometallics 2023, 42, 15, 1836–1847.

Kinetically, the activation of the C-CN bond is the rate-determining step. The presence of the ortho-fluoro group, as in this compound, is expected to lower the activation energy for this process compared to benzonitriles lacking this feature. The chloro substituents may introduce steric hindrance that could potentially increase the activation barrier, but their electron-withdrawing nature might also contribute to stabilizing the transition state.

Cyclization Reactions and Heterocycle Formation

The nitrile group of this compound is a versatile functional group that can participate in a variety of cyclization reactions to form heterocyclic compounds. These reactions are of significant interest in medicinal chemistry and materials science due to the prevalence of nitrogen-containing heterocycles in these fields.

Another approach is the metal-catalyzed cycloaddition of nitriles with other small molecules. For instance, rhodium-catalyzed reactions of nitriles with diazo compounds can lead to the formation of substituted imidazoles. The specific substitution pattern of this compound would be retained in the final product, offering a route to highly functionalized imidazole derivatives.

In derivatives of this compound that contain a suitably positioned nucleophile, intramolecular cyclization can occur. For example, if a substituent with a terminal amino or hydroxyl group were introduced at a neighboring position on the ring (e.g., via a substitution reaction), it could undergo an intramolecular addition to the nitrile group to form a five- or six-membered heterocyclic ring fused to the benzene (B151609) ring.

The presence of the ortho-fluorine atom can also play a role in such cyclizations. In some cases, the fluorine atom can be displaced by an intramolecular nucleophile in a process known as nucleophilic aromatic substitution (SNAAr), leading to the formation of a new heterocyclic ring. The chlorine atoms on the ring can also be subject to displacement under certain conditions, further expanding the possibilities for intramolecular cyclization pathways.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of this compound, with three electron-withdrawing substituents (F, Cl, and CN), renders the aromatic ring highly electron-deficient. This electronic nature strongly dictates the regioselectivity of any further substitution reactions.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

In contrast, the electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAAr). The fluorine and chlorine atoms can act as leaving groups when attacked by nucleophiles. The positions ortho and para to the strongly activating nitrile group are particularly susceptible to nucleophilic attack.

In this compound, the fluorine atom at position 2 is ortho to the nitrile group, and the chlorine atom at position 6 is also ortho. The chlorine atom at position 3 is meta. Therefore, positions 2 and 6 are the most likely sites for nucleophilic attack. The relative leaving group ability (F vs. Cl) in SNAAr reactions can depend on the specific nucleophile and reaction conditions. Generally, fluoride (B91410) is a poorer leaving group than chloride in the absence of specific interactions, but the high electronegativity of fluorine strongly activates the ring for nucleophilic attack. It is plausible that substitution could occur at either the 2-position (displacing fluorine) or the 6-position (displacing chlorine), and competitive reactions might be observed. The outcome would be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Analysis of Regioselectivity and Steric Hindrance Effects

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric factors. The benzonitrile (B105546) ring is rendered electron-deficient by the potent electron-withdrawing nature of the cyano group (-CN) and the halogen substituents (Cl and F). This electron deficiency facilitates the attack of nucleophiles on the aromatic ring.

In SNAr reactions, the positions ortho and para to a strong electron-withdrawing group are electronically activated for nucleophilic attack. In the case of this compound, the C4 position is para to the nitrile group, and the C2 and C6 positions are ortho. However, the existing substituents at these positions (F at C2, Cl at C6) are the potential leaving groups. The relative reactivity of these positions towards a nucleophile is influenced by several factors:

Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is typically a better leaving group than chloride due to the higher electronegativity of fluorine, which polarizes the C-F bond more effectively and stabilizes the transition state. This would suggest that substitution at the C2 position is favored.

Steric Hindrance: The presence of substituents adjacent to a potential reaction site can sterically hinder the approach of a nucleophile. lumenlearning.comlibretexts.org In this compound, the C2 position is flanked by the nitrile group at C1 and a chlorine atom at C3 (after renumbering for substitution). The C6 position is adjacent to the nitrile group and a hydrogen atom at C5. The fluorine atom at the C2 position is sterically shielded by the adjacent chlorine atom at C3 and the nitrile group, which could decrease its reactivity despite being an electronically favorable site. youtube.com The chlorine atom at C6 is ortho to the activating nitrile group and may be more accessible to incoming nucleophiles compared to the fluorine at C2, which is sterically more encumbered.

Computational studies on related polyhalogenated aromatic compounds have shown that the regioselectivity of SNAr reactions can be accurately predicted by calculating the relative stabilities of the Meisenheimer complex intermediates. researchgate.net For this compound, a nucleophilic attack at C6 would lead to a different intermediate than an attack at C2. The relative energies of these intermediates, influenced by both electronic stabilization and steric strain, would determine the major product. Studies on dichloropyrimidines have shown that the regioselectivity of nucleophilic substitution is highly sensitive to the electronic nature of other substituents on the ring. nih.gov

Palladium-Catalyzed Reactions and Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comnih.gov These reactions offer a versatile platform for the functionalization of halogenated aromatic compounds like this compound. The presence of multiple halogen atoms on the benzonitrile ring raises the question of regioselectivity in these transformations.

The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. mdpi.com The relative reactivity of the C-Cl bonds at the C3 and C6 positions in this compound will determine which site undergoes coupling preferentially. Generally, the rate of oxidative addition is influenced by the bond strength of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic and steric environment of the halogen.

In the context of this compound, both chlorine atoms are attached to sp2-hybridized carbon atoms. However, their chemical environments are distinct. The C6-Cl bond is ortho to the electron-withdrawing nitrile group, which can influence its reactivity. The C3-Cl bond is meta to the nitrile group. The steric environment around the C6-Cl is less hindered compared to the C2-F.

While specific studies on the palladium-catalyzed coupling of this compound are not widely reported, research on analogous dichloro-substituted aromatic systems provides valuable insights. For instance, in the palladium-catalyzed amination of dichloroquinolines, the selectivity of the reaction was found to be highly dependent on the position of the chlorine atoms and the steric bulk of the amine nucleophile. mdpi.comnih.gov Similarly, regioselective Suzuki-Miyaura coupling reactions have been achieved with various di- and trichlorinated heteroaromatic compounds, where reaction conditions can be tuned to favor substitution at a specific position. researchgate.net

Below is a hypothetical data table illustrating the potential outcomes of a palladium-catalyzed Suzuki-Miyaura coupling reaction with this compound, based on principles observed in similar systems.

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Major Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 6-chloro-2-fluoro-3-phenylbenzonitrile | - |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 3-chloro-2-fluoro-6-(4-methoxyphenyl)benzonitrile | - |

| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 80 | 3-chloro-6-(3,5-dimethylphenyl)-2-fluorobenzonitrile | - |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual results would require experimental verification.

Dehalogenation and Reduction Chemistry

The chemical modification of this compound can also involve the removal of halogen atoms (dehalogenation) or the transformation of the nitrile group (reduction). These reactions provide pathways to other valuable chemical intermediates.

Dehalogenation: Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. wikipedia.org This can be achieved using various methods, including catalytic hydrogenation or treatment with metal-based reducing agents. In the case of polychlorinated aromatic compounds, selective dehalogenation can sometimes be achieved by carefully choosing the reaction conditions. For this compound, it might be possible to selectively remove one of the chlorine atoms over the other, or over the fluorine atom, based on the reactivity differences of the C-Cl and C-F bonds. The C-F bond is generally stronger than the C-Cl bond, making it more resistant to cleavage under certain reductive conditions. The selective removal of chlorine atoms from polychlorinated biphenyls (PCBs) has been demonstrated using various chemical methods. mdpi.com

Reduction of the Nitrile Group: The nitrile group is a versatile functional group that can be reduced to a primary amine. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or other hydride reagents. thieme-connect.deorganic-chemistry.org Studies on related compounds, such as 2,4-dichlorobenzonitrile, have shown that the nitrile group can be successfully reduced to a benzylamine in high yield using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, without affecting the chloro substituents. nih.gov This suggests that a similar chemoselective reduction would be feasible for this compound, providing access to (3,6-dichloro-2-fluorophenyl)methanamine. The selective reduction of a nitrile in the presence of other reducible functional groups, like halogens on an aromatic ring, is a valuable synthetic strategy. calvin.educhemistryviews.org

The following table summarizes potential reduction and dehalogenation reactions for this compound based on known chemistry of similar compounds.

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitrile Reduction | LiAlH₄, then H₂O | (3,6-Dichloro-2-fluorophenyl)methanamine |

| Nitrile Reduction | H₂, Pd/C | (3,6-Dichloro-2-fluorophenyl)methanamine |

| Reductive Dechlorination | H₂, Pd/C, base | Mixture of dechlorinated products |

| Selective Nitrile Reduction | BH(N(iPr)₂)₂, cat. LiBH₄ | (3,6-Dichloro-2-fluorophenyl)methanamine |

This table presents expected products based on the reactivity of analogous compounds.

Advanced Spectroscopic and Structural Elucidation of 3,6 Dichloro 2 Fluorobenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 3,6-dichloro-2-fluorobenzonitrile is anticipated to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2240-2220 cm⁻¹ region. aist.go.jp Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C-C stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ range. The presence of halogen substituents will also give rise to characteristic absorptions. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region, and the C-F stretching vibration is expected to appear as a strong band in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the aromatic ring and the C≡N stretch are expected to produce strong Raman signals. Due to the centrosymmetric nature of some vibrational modes, certain vibrations may be Raman active but IR inactive, and vice versa, adhering to the rule of mutual exclusion for molecules with a center of symmetry. nih.gov

Detailed experimental Raman spectra for this compound are not prevalent in the public domain. However, studies on similar molecules, like 2-chloro-6-methylbenzonitrile, demonstrate the utility of FT-Raman spectroscopy in assigning vibrational modes. researchgate.net

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. researchgate.netnih.gov These computational approaches can predict the vibrational frequencies and intensities, which can then be correlated with experimental FT-IR and Raman data. By comparing the calculated and experimental spectra, a more precise assignment of the observed vibrational bands to specific molecular motions can be achieved.

For instance, studies on 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have shown a good agreement between experimental spectra and those simulated using Franck-Condon simulations based on DFT calculations. nih.gov Similar theoretical treatments for this compound would be invaluable for a complete vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. A research article detailing the synthesis of a compound believed to be 2,6-dichloro-3-fluorobenzonitrile (B173952) (an alternative naming for the same structure) reports ¹H NMR data showing a triplet at δ 7.50 (J = 8.8 Hz) and a doublet of doublets at δ 7.56 (J = 4.8, 8.8 Hz). researchgate.net

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum of the aforementioned "2,6-dichloro-3-fluorobenzonitrile" showed signals at δ 108.7 (d, J = 19 Hz), 114.1 (d, J = 3 Hz), 114.9, 129.8 (d, J = 2 Hz), 133.4 (d, J = 4 Hz), and 156.9 (d, J = 251 Hz). researchgate.net The carbon attached to the fluorine atom exhibits a large coupling constant (J = 251 Hz), which is characteristic of a direct C-F bond. The other carbons show smaller couplings due to their proximity to the fluorine atom.

Table 1: Experimental NMR Data for 2,6-Dichloro-3-fluorobenzonitrile researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H | 7.50 (t) | 8.8 |

| 7.56 (dd) | 4.8, 8.8 | |

| ¹³C | 108.7 (d) | 19 |

| 114.1 (d) | 3 | |

| 114.9 | ||

| 129.8 (d) | 2 | |

| 133.4 (d) | 4 | |

| 156.9 (d) | 251 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. organicchemistrydata.org The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the adjacent chlorine and nitrile groups, as well as the other chlorine atom on the aromatic ring. While a specific ¹⁹F NMR spectrum for this compound is not available in the surveyed literature, the chemical shifts of other fluorinated benzonitriles provide a reference range. For example, the ¹⁹F chemical shift of 2-fluorobenzonitrile is reported to be around -114 ppm relative to CCl₃F. The presence of two electron-withdrawing chlorine atoms in this compound is expected to shift this value further downfield.

Spin-Spin Coupling Constant Determination for Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structural connectivity of a molecule. In the case of this compound, the analysis of spin-spin coupling constants would provide unambiguous evidence for the arrangement of atoms. Coupling constants, denoted as J values and measured in Hertz (Hz), arise from the interaction of nuclear spins through the bonding electrons. The magnitude of J is dependent on the number and type of bonds separating the coupled nuclei, as well as the dihedral angle between them.

For this compound, the key coupling interactions to be determined would be between the two aromatic protons and between the protons and the fluorine atom. The magnitude of the proton-proton coupling constant (³JHH) would confirm their relative positions on the benzene (B151609) ring. Similarly, the coupling constants between the fluorine atom and the aromatic protons (JHF) would provide crucial information about their spatial proximity and through-bond connectivity. The analysis of these coupling patterns would be instrumental in confirming the substitution pattern of the benzene ring.

Table 1: Anticipated NMR Spin-Spin Coupling Constants for Aromatic Systems

| Coupling Type | Typical Range (Hz) | Information Provided |

|---|---|---|

| ³JHH (ortho) | 6-10 | Vicinal proton relationship |

| ⁴JHH (meta) | 1-4 | Meta proton relationship |

| ⁵JHH (para) | 0-1 | Para proton relationship |

| ³JHF | 6-50 | Vicinal proton-fluorine relationship |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the solid-state molecular conformation of this compound, including bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding the molecule's geometry and steric interactions.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, the interplay of several weak forces would be anticipated to direct the supramolecular assembly.

While this compound does not possess strong hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds could play a role in the crystal packing. The nitrile nitrogen and the fluorine atom can act as hydrogen bond acceptors, interacting with the aromatic C-H groups of neighboring molecules to form extended networks.

The aromatic ring of this compound would be expected to participate in π-stacking interactions, where the electron-rich π-systems of adjacent molecules align. Furthermore, the chlorine and fluorine substituents can engage in halogen-halogen interactions. These directional interactions, particularly the Cl···Cl and Cl···F contacts, can significantly influence the crystal packing arrangement. iastate.edu Studies on related halogenated compounds have shown that these interactions are crucial in dictating the formation of different polymorphic forms. organicchemistrydata.org

Elucidation of Twinning and Disorder Phenomena

During crystallization, it is possible for crystals to form with defects such as twinning or disorder. Twinning occurs when two or more crystals intergrow in a symmetrical manner. Disorder refers to the random occupation of atomic positions within the crystal lattice. X-ray diffraction analysis is capable of identifying and modeling these phenomena, which is essential for an accurate structural determination.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular formula. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

The fragmentation of the molecular ion upon electron impact would provide further structural information. The loss of specific neutral fragments, such as Cl, F, CN, or HCl, would generate a series of fragment ions. The analysis of these fragmentation pathways helps to piece together the molecular structure.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds, providing valuable clues about their structure. In EI-MS, high-energy electrons (typically 70 eV) bombard the sample, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of the related compound, 2,6-dichlorobenzonitrile (B3417380) (molecular weight 172.011 g/mol ), shows a prominent molecular ion peak. nist.gov Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and its fragments containing chlorine will be characteristic, with the (M+2) and (M+4) peaks having intensities relative to the main peak that reflect the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms and the nitrile group. For this compound, the following fragmentation pathways are anticipated:

Loss of a chlorine atom: This would result in a fragment ion at m/z [M-35]⁺ and [M-37]⁺.

Loss of a fluorine atom: This would lead to a fragment ion at m/z [M-19]⁺.

Loss of the nitrile group (CN): This would produce a fragment at m/z [M-26]⁺.

Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule could lead to a fragment at m/z [M-36]⁺.

The relative intensities of these fragment ions would provide further structural information. A detailed analysis of the fragmentation pattern would allow for the unambiguous identification of the compound.

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

| [C₇H₂³⁵Cl₂FN]⁺˙ | 190 | Molecular Ion (M⁺˙) |

| [C₇H₂³⁵ClFN]⁺ | 155 | Loss of a Cl atom |

| [C₇H₂Cl₂N]⁺ | 171 | Loss of a F atom |

| [C₆H₂Cl₂F]⁺ | 164 | Loss of the CN group |

| [C₇H₁³⁵ClFN]⁺ | 154 | Loss of HCl |

Note: The m/z values are calculated using the most abundant isotope for each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for determining the purity of a sample and confirming the identity of its components.

In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. The purity of the sample can be determined by integrating the peak areas in the gas chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities, which can then be identified by their respective mass spectra.

Studies on related compounds, such as the analysis of fluopicolide (B166169) and its metabolite 2,6-dichlorobenzamide (B151250) in various matrices, have demonstrated the effectiveness of GC-MS for both quantification and confirmation. researchgate.net Similarly, GC-MS has been successfully employed for the determination of 2,6-difluorobenzoic acid in urine, highlighting its sensitivity and specificity for analyzing halogenated aromatic compounds. uzh.ch These examples underscore the suitability of GC-MS for the rigorous purity and identity assessment of this compound.

Table 2: Application of GC-MS in the Analysis of this compound

| Analytical Parameter | Utility in GC-MS Analysis |

| Retention Time | Preliminary identification of the compound. |

| Mass Spectrum | Confirmatory identification and structural elucidation. |

| Peak Area | Quantitative determination of purity. |

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The chlorine, fluorine, and nitrile groups are all electron-withdrawing, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene.

The presence of multiple halogen substituents and a nitrile group can create complex electronic environments. In similar halogenated aromatic compounds, such as 2,6-dichloropyrazine, the UV-visible spectrum reveals distinct absorption bands that are sensitive to the solvent environment. researchgate.net These shifts can be attributed to the differential stabilization of the ground and excited states by the solvent.

Furthermore, in systems with suitable donor and acceptor moieties, charge-transfer (CT) transitions can be observed. While this compound itself is not a classic charge-transfer complex, understanding its electronic properties is crucial for predicting its behavior in the presence of electron-donating or electron-accepting species. The study of charge-transfer compounds involving other aromatic systems demonstrates that UV-Vis-NIR spectroscopy is a key technique for identifying and characterizing these electronic transitions. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the observed transitions. researchgate.net For this compound, such calculations would help to elucidate the nature of the electronic transitions and the influence of the substituents on the electronic structure.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region | Influencing Factors |

| π → π | 200-400 nm | Nature and position of substituents (Cl, F, CN), solvent polarity. |

| n → π | May be observed, often weaker and submerged under π → π* bands | Presence of non-bonding electrons on N and halogens. |

| Charge Transfer (in complexes) | Visible or Near-IR region | Interaction with electron donor or acceptor molecules. |

Computational Chemistry and Theoretical Investigations of 3,6 Dichloro 2 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.

Reaction Mechanism Elucidation via Transition State Calculations

Computational methods are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can elucidate reaction mechanisms. For instance, DFT calculations have been used to study the C-CN bond activation of other fluorobenzonitriles and the regioselectivity in cycloaddition reactions of different substituted benzonitrile (B105546) oxides. nih.govacs.orgrsc.org Such studies provide insight into the energy barriers and feasibility of different reaction pathways.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. Studies on similar compounds have shown that including solvent effects in calculations can lead to more accurate predictions of properties like NMR spectra and reaction energetics. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Correlation with Experimental Data

DFT and Time-Dependent DFT (TD-DFT) are powerful methods for predicting various spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are routinely performed. nih.govchemrxiv.orgkarazin.ua These predicted spectra can be compared with experimental data to confirm molecular structures and assign spectral features. For many related halogenated aromatic compounds, a good agreement between calculated and experimental spectra has been reported, validating the computational models used. nih.govmdpi.com

While the methodologies to perform these analyses on 3,6-Dichloro-2-fluorobenzonitrile are well-established, the specific execution of these computational studies and the publication of their results have not been found. Future research is required to characterize this compound computationally and provide the detailed insights that have been established for other, similar molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules pack in the solid state by mapping the electron distribution on a surface defined by the competition for electron density between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is partitioned where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.

The analysis of the Hirshfeld surface for compounds structurally related to this compound reveals the nature and relative contributions of various intermolecular contacts. While a specific crystallographic and Hirshfeld surface analysis for this compound is not available in the cited literature, we can infer the expected interactions based on studies of analogous compounds containing chlorophenyl, fluorophenyl, and nitrile functionalities.

The key intermolecular interactions anticipated for this compound include hydrogen bonds and van der Waals forces. The presence of chlorine, fluorine, and nitrogen atoms, along with hydrogen atoms on the aromatic ring, allows for a variety of close contacts that dictate the crystal packing.

Based on these analogous systems, the expected distribution of intermolecular contacts for this compound can be summarized. The H···H contacts are likely to be the most significant, a common feature in organic molecules. Due to the presence of chlorine and fluorine atoms, H···Cl and H···F contacts are also expected to play a crucial role in the crystal packing. Furthermore, C···H interactions, representing van der Waals forces, will contribute significantly. The nitrile group can also participate in intermolecular interactions, particularly with hydrogen atoms.

The following interactive data table provides a hypothetical breakdown of the principal intermolecular contacts and their anticipated percentage contributions to the Hirshfeld surface of this compound, extrapolated from the findings for structurally similar compounds.

| Intermolecular Contact | Expected Percentage Contribution (%) |

| H···H | ~30 - 35 |

| H···C/C···H | ~25 - 30 |

| H···Cl/Cl···H | ~15 - 20 |

| H···F/F···H | ~10 - 15 |

| C···C | ~5 - 10 |

| Other (e.g., N···H, C···N) | < 5 |

Advanced Applications of 3,6 Dichloro 2 Fluorobenzonitrile in Chemical Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

The specific arrangement of chloro, fluoro, and cyano groups on the phenyl ring of 3,6-dichloro-2-fluorobenzonitrile makes it a sought-after starting material for the synthesis of complex pharmaceutical intermediates. researchgate.net The presence of halogens allows for various coupling and substitution reactions, while the nitrile group can be transformed into other functional groups such as amines or carboxylic acids.

Fluoroquinolones are a critical class of broad-spectrum antibiotics characterized by a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus. nih.gov The introduction of a fluorine atom at the C-6 position of the quinolone core is known to significantly enhance the compound's inhibitory activity against bacterial DNA gyrase. nih.gov

While direct synthesis pathways for commercial fluoroquinolones using this compound are not extensively detailed in publicly available literature, its structural motifs are highly relevant. For instance, the synthesis of related fluoroquinolones like lomefloxacin (B1199960) involves precursors with similar halogenation and fluorine substitution patterns. nih.gov The dichlorofluorobenzonitrile core provides a foundational structure that can be elaborated through nucleophilic aromatic substitution and other transformations to construct the bicyclic quinolone system essential for antibacterial activity. The strategic placement of the fluorine and chlorine atoms can influence the regioselectivity of these reactions, guiding the synthesis towards the desired product.

The utility of dichlorinated phenyl intermediates is well-documented in the synthesis of various complex drug candidates. For example, the core structure of Crizotinib, a kinase inhibitor used in cancer therapy, features a 2,6-dichloro-3-fluorophenyl group. nih.gov This drug is used to treat specific types of non-small cell lung cancer, anaplastic large cell lymphoma, and inflammatory myofibroblastic tumors. nih.gov

Similarly, the synthesis of Resmetirom (MGL-3196), a selective thyroid hormone receptor-β agonist developed for the treatment of dyslipidemia, involves a dichlorinated phenyl ether moiety. nih.gov These examples underscore the importance of dichlorinated aromatic compounds as key intermediates in medicinal chemistry. The specific isomer this compound serves as a valuable starting material for creating analogs of such drugs, allowing researchers to explore structure-activity relationships and develop new therapeutic agents with improved efficacy and selectivity. researchgate.net

Table 1: Examples of Drug Candidates Utilizing Dichlorinated Phenyl Moieties

| Drug Candidate | Therapeutic Area | Role of Dichlorinated Moiety |

| Crizotinib | Oncology | Forms a key part of the pharmacophore that inhibits receptor protein-tyrosine kinases. nih.gov |

| Resmetirom (MGL-3196) | Dyslipidemia | Serves as a core structural element for selective binding to the thyroid hormone receptor β. nih.gov |

Utility in Agrochemical and Plant Protection Agent Development

Halogenated benzonitriles are a well-established class of compounds in the agrochemical industry. This compound is considered a useful intermediate in the synthesis of plant protection agents. researchgate.net Its structural relative, 2,6-dichlorobenzonitrile (B3417380) (known as dichlobenil), is a potent herbicide that functions by inhibiting cellulose (B213188) synthesis in plants. nih.gov

The synthetic routes used to produce these agrochemicals often rely on the reactivity of the halogen and nitrile substituents. For instance, ammoxidation of dichlorofluorotoluene isomers in the gas phase can produce a mixture of dichlorofluorobenzonitrile isomers, which are then separated for use in specific applications. google.com The presence of the fluorine atom in the this compound molecule can modulate the biological activity and physical properties of the resulting agrochemical, potentially leading to improved efficacy, altered soil mobility, or a different spectrum of activity compared to non-fluorinated analogs.

Advanced Materials Synthesis

The unique electronic properties conferred by the combination of halogens and a nitrile group make this compound an interesting candidate for the synthesis of advanced functional materials. chemicalbook.com These materials find applications in a variety of high-tech fields.

The dichlorinated nature of the compound allows it to be used as a monomer in polycondensation reactions. The chlorine atoms can be substituted by other functional groups, enabling the incorporation of the fluorobenzonitrile unit into polymer backbones. This can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, and altered dielectric constants. The presence of the polar nitrile group can also enhance intermolecular interactions and influence the morphology and solubility of the polymer.

In the field of optoelectronics, materials with tailored electronic properties are essential. The electron-withdrawing nature of the fluorine, chlorine, and nitrile groups in this compound can be exploited to create materials with specific energy levels for use in devices like Organic Light-Emitting Diodes (OLEDs). chemicalbook.com By incorporating this unit into larger conjugated molecules, it is possible to tune the electron-transporting or hole-blocking properties of the material. This fine-tuning is crucial for optimizing the efficiency, color, and lifetime of OLEDs and other organic electronic devices.

Inhibition Studies in Biological Systems (as a chemical probe/tool)

The utility of small molecules as probes to investigate complex biological processes is a cornerstone of modern chemical biology. These chemical tools can offer temporal and spatial control over protein function, providing insights that are often complementary to genetic approaches. The specific substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom on a benzonitrile (B105546) scaffold, suggests potential for selective interactions with biological macromolecules.

Effects on Extracellular Matrix Assembly and Polysaccharide Synthesis Pathways

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Its assembly is a highly regulated process, and its dysregulation is implicated in numerous diseases. Similarly, polysaccharide synthesis is a fundamental biological pathway with wide-ranging implications.

Despite a thorough review of available scientific literature, no specific research was found detailing the effects of this compound on the assembly of the extracellular matrix or the inhibition of polysaccharide synthesis pathways. The exploration of this compound as a chemical probe in these specific biological contexts appears to be a novel area for future investigation. The unique electronic and steric properties of this compound could potentially be harnessed to design inhibitors of enzymes involved in these processes, such as glycosyltransferases or matrix metalloproteinases. However, at present, there is no published data to support this hypothesis.

Enzyme Inhibition Mechanisms (e.g., HIV-1 Reverse Transcriptase)

Human Immunodeficiency Virus-1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus and a key target for antiretroviral therapy. Inhibitors of this enzyme are broadly classified as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

While direct studies on this compound as an HIV-1 RT inhibitor are not available in the reviewed literature, its chemical structure bears resemblance to certain classes of NNRTIs. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. wikipedia.org This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains and distorts the geometry of the catalytic site, thereby inhibiting the synthesis of viral DNA. nih.govnih.goviapac.org

Given the aromatic and halogenated nature of this compound, it is plausible that if it were to act as an NNRTI, it would follow a similar mechanism of action. The dichlorinated and fluorinated phenyl ring could potentially engage in hydrophobic and halogen-bonding interactions within the NNRTI binding pocket. The nitrile group might also participate in hydrogen bonding or other polar interactions.

Hypothetical Binding Mode of a Benzonitrile-Based NNRTI:

| Interacting Residues in NNRTI Pocket | Potential Interactions with a Benzonitrile Scaffold |

| Tyrosine (e.g., Y181, Y188) | π-π stacking with the aromatic ring |

| Leucine (e.g., L100) | Hydrophobic interactions |

| Lysine (e.g., K101, K103) | Hydrogen bonding with the nitrile nitrogen |

| Valine (e.g., V106, V179) | Hydrophobic interactions |

| Proline (e.g., P236) | van der Waals interactions |

It is crucial to emphasize that this is a speculative mechanism based on the general characteristics of NNRTIs. Without experimental data, such as enzyme kinetics and structural biology studies (X-ray crystallography or NMR), the precise inhibitory mechanism of this compound on HIV-1 RT, if any, remains unknown. Future research would be necessary to validate this hypothesis and determine the specific interactions and inhibitory potency of this compound.

Environmental Behavior and Degradation Mechanisms of Halogenated Benzonitriles

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For halogenated benzonitriles, these processes are primarily driven by hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of halogenated benzonitriles, both the nitrile group and the carbon-halogen bonds can be susceptible to hydrolysis, particularly under elevated temperatures and pressures, such as in subcritical water.

Research on 2,6-difluorobenzonitrile, a related compound, in high-temperature liquid water demonstrates a sequential hydrolysis pathway. researchgate.net The nitrile group first hydrolyzes to form an amide (2,6-difluorobenzamide), which is then further hydrolyzed to the corresponding carboxylic acid (2,6-difluorobenzoic acid). researchgate.net This latter compound can then undergo decarboxylation to yield m-difluorobenzene. researchgate.net This process is autocatalyzed by the ammonium (B1175870) hydroxide (B78521) formed during the hydrolysis. researchgate.net

A similar pathway can be postulated for 3,6-dichloro-2-fluorobenzonitrile, where the nitrile group is converted to an amide and subsequently to a carboxylic acid. The presence of chlorine and fluorine atoms on the benzene (B151609) ring influences the reaction rates but the fundamental mechanism is expected to be analogous. The carbon-halogen bonds can also undergo hydrolysis, replacing the halogen atom with a hydroxyl group, although this is generally a slower process than the hydrolysis of the nitrile function.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Parent Compound | Intermediate Product (Amide) | Intermediate Product (Acid) | Potential Dehalogenated/Decarboxylated Products |

| This compound | 3,6-Dichloro-2-fluorobenzamide | 3,6-Dichloro-2-fluorobenzoic acid | Dichlorofluorobenzene, Chlorofluorophenols |

This table is based on analogous reactions of similar compounds and represents a hypothetical degradation pathway.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For halogenated aromatic compounds, a primary photolytic reaction is the cleavage of the carbon-halogen bond (dehalogenation). nih.gov

Studies on the photolysis of polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds have shown that UV irradiation can lead to the stepwise removal of chlorine atoms. nih.gov The energy from the UV light is absorbed by the molecule, leading to the excitation of electrons and subsequent cleavage of the C-Cl bond. This process can be influenced by the solvent or the matrix in which the compound is present.

For this compound, it is expected that photolysis would lead to the reductive dechlorination, forming monochloro-fluoro-benzonitrile isomers and eventually fluoro-benzonitrile. The relative strength of the C-F bond compared to the C-Cl bond suggests that dechlorination would be the more favorable initial step. The presence of sensitizers in the environment, such as humic acids, can accelerate the rate of photolytic degradation.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.orgeolss.net These processes rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). wikipedia.orgeolss.net The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic salts. researchgate.net

AOPs that could be effective in degrading halogenated benzonitriles include:

Ozone/UV: The combination of ozone (O₃) and UV light generates hydroxyl radicals.

H₂O₂/UV: UV photolysis of hydrogen peroxide (H₂O₂) produces hydroxyl radicals.

Fenton and Photo-Fenton: These systems use iron salts and hydrogen peroxide to produce hydroxyl radicals, with the photo-Fenton process being enhanced by UV light. wikipedia.org

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation, carried out by microorganisms, is a crucial process for the removal of many organic pollutants from the environment. nih.govbohrium.comresearchgate.net The degradation of halogenated benzonitriles often involves a series of enzymatic reactions that transform the parent compound into less complex and less toxic substances.

The microbial degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) has been extensively studied and serves as an excellent model for understanding the potential fate of this compound. nih.govnih.govnih.gov In soil and subsurface environments, the primary and most frequently observed transformation of dichlobenil is the hydrolysis of the nitrile group to form 2,6-dichlorobenzamide (B151250) (BAM). nih.govnih.govresearchgate.net BAM is often more persistent and mobile in soil than the parent compound. nih.gov

Further degradation involves the hydrolysis of the amide to the corresponding carboxylic acid, 2,6-dichlorobenzoic acid (2,6-DCBA). nih.govnih.gov This step is generally slower than the initial conversion to the amide. ethz.ch In some cases, reductive dehalogenation can also occur, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of chlorinated benzamides and benzoic acids with fewer chlorine atoms. nih.govethz.ch

Mineralization, the complete breakdown of an organic compound to inorganic products like CO₂, H₂O, and mineral salts, of the benzonitrile (B105546) ring has been observed, but it is often a slow process. The ability to mineralize these compounds is more common in soils with a history of exposure to the herbicide, suggesting microbial adaptation. nih.gov

The key enzymes involved in the initial steps of microbial degradation of halogenated benzonitriles are nitrile-converting enzymes. nih.gov There are two main enzymatic pathways for nitrile hydrolysis:

Nitrile Hydratase and Amidase System: This is a two-step pathway where a nitrile hydratase first converts the nitrile to the corresponding amide. nih.govcabidigitallibrary.org An amidase then hydrolyzes the amide to the carboxylic acid and ammonia (B1221849). nih.govcabidigitallibrary.org This pathway is common in bacteria from the genus Rhodococcus. nih.govresearchgate.net

Nitrilase System: A nitrilase directly hydrolyzes the nitrile group to the carboxylic acid and ammonia in a single step. nih.govresearchgate.net

For dichlobenil, the nitrile hydratase-amidase pathway appears to be predominant, leading to the accumulation of BAM as a major metabolite. researchgate.netnih.gov Several bacterial genera, including Rhodococcus, Aminobacter, Arthrobacter, Pseudomonas, and Rhizobium, have been identified as being capable of degrading dichlobenil. ethz.chresearchgate.net

Dehalogenation, the removal of halogen substituents, is a critical step in the degradation of these compounds and can occur through different mechanisms, including reductive, oxidative, and hydrolytic dehalogenation, catalyzed by various dehalogenase enzymes. nih.govnih.govmdpi.com

Table 2: Key Microbial Enzymes and Metabolites in the Degradation of Halogenated Benzonitriles (based on Dichlobenil)

| Enzyme | Reaction Catalyzed | Substrate (Example) | Product (Example) |

| Nitrile Hydratase | R-CN + H₂O → R-CONH₂ | 2,6-Dichlorobenzonitrile (B3417380) | 2,6-Dichlorobenzamide (BAM) |

| Amidase | R-CONH₂ + H₂O → R-COOH + NH₃ | 2,6-Dichlorobenzamide (BAM) | 2,6-Dichlorobenzoic acid |

| Nitrilase | R-CN + 2H₂O → R-COOH + NH₃ | Bromoxynil | 3,5-Dibromo-4-hydroxybenzoic acid |

| Reductive Dehalogenase | R-X + H⁺ + 2e⁻ → R-H + X⁻ | 2,6-Dichlorobenzamide | 2-Chlorobenzamide |

This table provides examples based on the degradation of dichlobenil and other benzonitrile herbicides.

The presence of a fluorine atom in this compound may influence its susceptibility to microbial attack. The carbon-fluorine bond is exceptionally strong and generally more resistant to cleavage than carbon-chlorine bonds, which could make the defluorination step a rate-limiting factor in its complete mineralization. nih.gov

Influence of Environmental Factors on Biodegradation Rates

The rate at which halogenated benzonitriles like this compound biodegrade in the environment is not static; it is significantly influenced by a variety of environmental factors. These include temperature, pH, and the composition of microbial communities.

Temperature: Temperature plays a critical role in the metabolic activity of microorganisms responsible for biodegradation. Research on benzo[a]pyrene (B130552) and benzene has shown that elevating temperatures can enhance the biodegradation rates of these organic pollutants. nih.gov For instance, increasing the temperature from 15°C to 30°C and 45°C significantly boosted the degradation of benzene and benzo[a]pyrene. nih.gov This suggests that the biodegradation of this compound would likely be more rapid in warmer climates or during summer months, assuming the presence of capable microbial populations.

pH: The pH of the soil and water can profoundly affect microbial enzyme activity and the bioavailability of contaminants. Studies on the biodegradation of fats, oils, and grease by bacterial consortia have demonstrated that pH is a critical factor, with different optimal pH ranges for various microbial processes. nih.gov For some bacteria, acidic conditions (pH 4) have been shown to be optimal for the degradation of certain long-chain fatty acids. nih.gov Conversely, other studies on the degradation of benzo[a]pyrene found that a pH of 6 provided the optimal conditions for the growth of both bacteria and fungi involved in the degradation process. researchgate.net The specific impact of pH on this compound degradation would depend on the specific enzymatic pathways involved.

Microbial Consortia: The presence of specific microbial consortia is fundamental to the biodegradation of halogenated aromatic compounds. nih.gov The degradation of the related herbicide dichlobenil (2,6-dichlorobenzonitrile) into its more persistent metabolite 2,6-dichlorobenzamide (BAM) is carried out by common soil bacteria that possess nitrile hydratase enzymes. nih.gov The efficiency of biodegradation is dependent on the diversity and enzymatic capabilities of the microbial community present in a particular environment. nih.govnih.gov The degradation of other halogenated aromatics, such as 3-chloronitrobenzene and 3-bromonitrobenzene, has been observed in specific bacterial strains like Diaphorobacter sp. strain JS3051, which can utilize these compounds as sole sources of carbon, nitrogen, and energy. nih.gov This highlights the importance of specific microbial populations in the breakdown of such compounds.

Environmental Fate and Transport Mechanisms (Focus on chemical behavior)

The environmental fate and transport of this compound are governed by its chemical properties and interactions with soil and water. Key processes include sorption/desorption and leaching.

Sorption and Desorption Behavior in Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles (sorption) versus its release back into the soil solution (desorption) is a primary determinant of its mobility and bioavailability.

Sorption: Research on the herbicide dichlobenil and its metabolite BAM reveals that sorption is significantly influenced by the organic carbon content of the soil and sediment. nih.gov Dichlobenil, being less polar, exhibits higher sorption in topsoils and clayey till sediments with high organic matter content. nih.gov The sorption of both dichlobenil and BAM was found to be significantly higher in unoxidized (reduced) clayey till compared to weathered (oxidized) clayey till, a difference attributed to the nature of the organic carbon. nih.gov Similarly, studies on chlorothalonil (B1668833) showed a positive correlation between its sorption and the organic matter content of the soil. rbcsjournal.org It is therefore anticipated that this compound will exhibit significant sorption in soils rich in organic matter.

The presence of other organic substances, such as fulvic and humic acids, can also influence sorption. In the case of 1,2-dichloroethane, the presence of these acids on soil grain surfaces increased its adsorption. rsc.org

Desorption: The desorption process, or the release of the compound from soil particles, affects its potential for leaching. For 1,2-dichloroethane, desorption was found to be a slower process, indicating that once sorbed, the compound might not be readily released back into the soil solution. nih.gov The stability of the binding is influenced by factors like the aging of the compound in the soil. nih.gov

Leaching Potential and Mobility in Aquatic Systems

The leaching potential of a compound refers to its likelihood of moving through the soil profile and into groundwater. This is inversely related to its sorption in soil.

Compounds with lower sorption coefficients are more mobile and have a higher leaching potential. The metabolite BAM, being more polar than its parent compound dichlobenil, has a lower sorption affinity and is therefore more mobile and prone to leaching into groundwater. nih.gov Given the structural similarities, it is plausible that any polar metabolites of this compound could also exhibit significant mobility in aquatic systems.

The mobility of halogenated compounds can be influenced by the presence of dissolved organic matter. For 1,2-dichloroethane, the presence of fulvic and humic acids in the liquid phase reduced its adsorption to solid surfaces, thereby increasing its transport and the risk of groundwater contamination. rsc.org

Data on Sorption of Related Compounds

| Compound | Soil/Sediment Type | Sorption Coefficient (Kd in L/kg) | Reference |

| Dichlobenil | Topsoils | 7.4 - 17.4 | nih.gov |

| Dichlobenil | Clayey Till Sediments | 2.7 - 126 | nih.gov |

| 2,6-dichlorobenzamide (BAM) | Topsoils | 0.24 - 0.66 | nih.gov |

| 2,6-dichlorobenzamide (BAM) | Clayey Till Sediments | 0.10 - 0.93 | nih.gov |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3,6-Dichloro-2-fluorobenzonitrile, and how can they guide experimental design?

- Properties : Molecular formula C₇H₂Cl₂FN , molecular weight 190.00 g/mol , melting point 61–64°C (critical for recrystallization protocols). The nitrile group (-C≡N) and halogen substituents (Cl, F) influence reactivity in substitution and coupling reactions .

- Methodological Guidance : Use differential scanning calorimetry (DSC) to verify melting points and detect impurities. For solubility, test polar aprotic solvents (e.g., DMF, acetonitrile) due to the nitrile group’s polarity.

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

- Pathway 1 : Halogenation of fluorobenzonitrile precursors using Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) with catalytic FeCl₃. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .

- Pathway 2 : Fluorination of dichlorobenzonitrile derivatives using KF in the presence of phase-transfer catalysts (e.g., 18-crown-6) to enhance yield (70–85%) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Q. How should researchers handle safety and stability concerns during experiments?

- Hazards : Toxic if ingested (H302), causes skin irritation (H315), and harmful if inhaled (H332) .

- Protocols : Use fume hoods, nitrile gloves, and eye protection. Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Neutralize waste with alkaline solutions (e.g., 10% NaOH) before disposal.

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the aromatic ring for NAS at the meta and para positions relative to Cl. Chlorine’s inductive effect further directs substitution .

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in DMSO. Monitor regioselectivity via LC-MS and ¹⁹F NMR to track intermediate formation.

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

- Contradictions : Discrepancies may arise from polymorphic forms or residual solvents.

- Resolution :

- XRD : Confirm crystal structure and polymorphism.

- HPLC-PDA : Detect impurities >0.1% (use C18 column, acetonitrile/water mobile phase).

- ¹³C/¹⁹F NMR : Compare chemical shifts with reference spectra from PubChem or DSSTox .

Q. How can computational modeling predict reaction pathways for this compound?

- Approach : Use DFT (e.g., B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites.

- Applications : Predict coupling reactivity in Suzuki-Miyaura reactions (boronic acid partners) or photo-induced C–F activation . Validate models with experimental kinetic data.

Q. What strategies optimize catalytic reduction of the nitrile group to an amine without dehalogenation?

- Catalysts : Employ Pd/C or Raney Ni with controlled H₂ pressure (1–3 atm) in ethanol/ammonia mixtures to suppress Cl/F loss.

- Monitoring : Use in-situ IR to track nitrile (∼2240 cm⁻¹) disappearance. Isolate the amine via acid-base extraction (pH 4–5).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.